molecular formula C16H10F3NO2 B2814944 1H-indol-4-yl 4-(trifluoromethyl)benzoate CAS No. 239086-28-3

1H-indol-4-yl 4-(trifluoromethyl)benzoate

Cat. No.: B2814944
CAS No.: 239086-28-3
M. Wt: 305.256
InChI Key: OGKOSFYICJBBOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-indol-4-yl 4-(trifluoromethyl)benzoate is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features an indole moiety linked to a benzoate group with a trifluoromethyl substituent, which imparts unique chemical properties.

Preparation Methods

The synthesis of 1H-indol-4-yl 4-(trifluoromethyl)benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the indole and benzoate precursors.

    Coupling Reaction: The indole derivative is coupled with 4-(trifluoromethyl)benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is carried out under anhydrous conditions, typically in an organic solvent such as dichloromethane, at room temperature or slightly elevated temperatures.

    Purification: The product is purified using column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1H-indol-4-yl 4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced indole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position, using reagents such as halogens or nitro groups.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions to optimize the reaction yields.

Scientific Research Applications

1H-indol-4-yl 4-(trifluoromethyl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives with potential pharmaceutical applications.

    Biology: The compound is studied for its biological activities, including antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1H-indol-4-yl 4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

1H-indol-4-yl 4-(trifluoromethyl)benzoate can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone with growth-regulating properties.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce inflammation and pain.

The uniqueness of this compound lies in its trifluoromethyl substituent, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

1H-indol-4-yl 4-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO2/c17-16(18,19)11-6-4-10(5-7-11)15(21)22-14-3-1-2-13-12(14)8-9-20-13/h1-9,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKOSFYICJBBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)OC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.